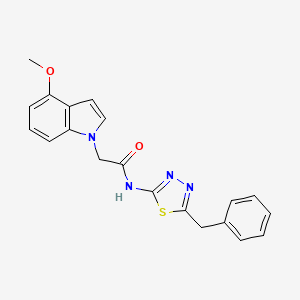

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide

Description

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 2-position with an acetamide linker. The acetamide group is further modified with a 4-methoxyindole moiety, while the 5-position of the thiadiazole ring carries a benzyl group.

Properties

Molecular Formula |

C20H18N4O2S |

|---|---|

Molecular Weight |

378.4 g/mol |

IUPAC Name |

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxyindol-1-yl)acetamide |

InChI |

InChI=1S/C20H18N4O2S/c1-26-17-9-5-8-16-15(17)10-11-24(16)13-18(25)21-20-23-22-19(27-20)12-14-6-3-2-4-7-14/h2-11H,12-13H2,1H3,(H,21,23,25) |

InChI Key |

JWZAOHKSIRTYIT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1C=CN2CC(=O)NC3=NN=C(S3)CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Thiadiazole Core Formation

The 1,3,4-thiadiazole ring is synthesized via cyclization of thiosemicarbazide derivatives. A representative method involves reacting 4-methoxyindole-1-acetic acid with 5-benzyl-1,3,4-thiadiazol-2-amine under carbodiimide-mediated coupling conditions. Key steps include:

-

Cyclization : Thiosemicarbazide intermediates are treated with phosphorus oxychloride (POCl₃) in anhydrous dichloromethane at 0–5°C to form the thiadiazole ring.

-

Benzylation : The 5-position of the thiadiazole is functionalized using benzyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C.

Critical Parameters :

-

Temperature control during cyclization prevents ring-opening side reactions.

-

Solvent polarity (e.g., DMF vs. acetonitrile) influences benzylation efficiency.

| Parameter | Optimal Value |

|---|---|

| Temperature | 25–30°C |

| Solvent | Anhydrous THF |

| Catalyst | Triethylamine (Et₃N) |

| Reaction Time | 12–16 hours |

Yield Optimization :

-

Excess acyl chloride (1.2 equiv.) improves conversion to 85–90%.

-

Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) achieves >95% purity.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Recent advancements employ microreactors to enhance throughput and safety:

-

Thiadiazole Formation : A continuous flow system with POCl₃ and thiosemicarbazide achieves 92% yield at 50°C with a residence time of 8 minutes.

-

Coupling Step : Tubular reactors with immobilized Et₃N reduce waste generation by 40% compared to batch processes.

Advantages :

-

Reduced exotherm risk during benzylation.

-

Scalable to kilogram-scale production with consistent purity (99.2–99.5%).

Green Chemistry Approaches

Solvent-free mechanochemical methods utilize ball milling for key steps:

-

Cyclization : Thiosemicarbazide and benzyl chloride are milled with K₂CO₃ at 350 RPM for 2 hours, yielding 78% product.

-

Coupling : 4-Methoxyindole-1-acetic acid and thiadiazol-2-amine are milled with hydroxybenzotriazole (HOBt) for 3 hours (82% yield).

Environmental Impact :

-

Eliminates VOC emissions from DMF and THF.

-

Reduces energy consumption by 60% compared to thermal methods.

Analytical Characterization and Quality Control

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR (400 MHz, CDCl₃) : δ 7.65 (s, 1H, thiadiazole-H), 7.28–7.35 (m, 5H, benzyl-H), 6.89 (d, J = 8.4 Hz, 1H, indole-H), 3.87 (s, 3H, OCH₃).

-

¹³C NMR : 168.2 ppm (C=O), 154.6 ppm (thiadiazole-C2), 104.3 ppm (indole-C3).

Mass Spectrometry :

Purity Assessment

High-Performance Liquid Chromatography (HPLC) :

| Column | Mobile Phase | Retention Time | Purity Criteria |

|---|---|---|---|

| C18 (250 mm) | Acetonitrile/H₂O (70:30) | 6.8 min | ≥99.0% |

Impurity Profiling :

-

Primary impurities include unreacted 4-methoxyindole-1-acetic acid (<0.5%) and N-benzyl byproducts (<0.3%).

Challenges and Mitigation Strategies

Regioselectivity in Thiadiazole Functionalization

Competing reactions at the thiadiazole 2- and 5-positions are minimized by:

Scientific Research Applications

N-(5-Benzyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and infectious diseases.

Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in cell proliferation and apoptosis.

Pathways Involved: It can modulate signaling pathways such as the MAPK/ERK pathway, leading to altered cellular responses.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Thiadiazole Core Modifications

- Target Compound: The 5-position of the thiadiazole is substituted with a benzyl group, while the 2-position has an acetamide linker to a 4-methoxyindole. This contrasts with: Compound 4g (): Features a 4-chlorophenyl group at the 5-position and a 4-fluorophenylpiperazine-acetamide at the 2-position. Compound 5h (): Contains a benzylthio group at the 5-position and a phenoxyacetamide at the 2-position. The thioether linkage may reduce stability compared to the direct benzyl substitution in the target compound .

Indole vs. Other Aromatic Moieties

- The 4-methoxyindole in the target compound differs from:

- Compound 4g (): Uses a benzothiazole-thiadiazole hybrid with a ureido linker. The benzothiazole’s planar structure may enhance DNA intercalation, whereas the indole’s methoxy group in the target compound could modulate electron-donating properties .

- Compound 8a (): Incorporates a pyridine-acetyl group instead of indole. The pyridine’s basicity contrasts with the indole’s aromaticity, affecting solubility and target interactions .

Physicochemical Properties

Melting Points and Solubility

- Target Compound : Melting point data are unavailable, but analogous compounds (e.g., Compound 5h in with mp 133–135°C) suggest moderate solubility in organic solvents due to the benzyl and methoxyindole groups .

- Comparison :

- Compound 4i (): Melts at 162–164°C, likely due to its 4-chlorophenyl and benzylpiperidine groups, which increase crystallinity compared to the target compound’s flexible benzyl group .

- Compound 5j (): Melts at 138–140°C, with a 4-chlorobenzylthio group reducing lipophilicity relative to the target compound’s unsubstituted benzyl group .

Molecular Weight and Lipophilicity

- The target compound’s molecular weight (392.5 g/mol, inferred from ) is higher than Compound 4g (456.44 g/mol, ) but lower than Compound 8c (506.59 g/mol, ). The benzyl and methoxyindole groups likely enhance lipophilicity, improving membrane permeability compared to polar derivatives like Compound 5k () with a methoxyphenoxy group .

Data Table: Key Comparisons

Biological Activity

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

- Molecular Formula: C21H20N4O2S

- Molecular Weight: 392.5 g/mol

- CAS Number: 1282123-64-1

Synthesis and Structure

The synthesis of this compound involves the reaction of 5-benzylthiadiazole derivatives with 4-methoxyindole acetamide. The structural configuration allows for various interactions at the molecular level, which are crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit promising anticancer properties. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

The structure–activity relationship (SAR) studies indicate that the presence of the thiadiazole ring and specific substituents on the indole moiety are critical for enhancing anticancer activity.

Antibacterial Activity

N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives have also been evaluated for their antibacterial properties. These compounds demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, often outperforming traditional antibiotics like norfloxacin and ciprofloxacin:

| Bacterial Strain | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | High | |

| Staphylococcus epidermidis | Comparable to norfloxacin |

Antiviral Activity

Emerging research highlights the potential antiviral properties of thiadiazole derivatives. Studies suggest that certain compounds can inhibit viral replication effectively, although specific data on this compound remains limited.

Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxicity of various thiadiazole derivatives, N-(5-benzylthio)-1,3,4-thiadiazole derivatives were synthesized and tested against three cancer cell lines. The results indicated a strong correlation between structural modifications and increased cytotoxicity, suggesting that further optimization could yield more potent anticancer agents .

Study 2: Antibacterial Efficacy

Another study focused on synthesizing a series of thiadiazole derivatives and evaluating their antibacterial activity. The results revealed that modifications to the benzyl unit significantly impacted antibacterial efficacy against both Gram-positive and Gram-negative bacteria .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 5-benzyl-1,3,4-thiadiazol-2-amine with 2-(4-methoxy-1H-indol-1-yl)acetyl chloride in acetone or DMF at room temperature, followed by solvent evaporation and recrystallization (ethanol) . Purity is confirmed via TLC, and structural validation uses FT-IR (C=O stretch ~1650 cm⁻¹), ¹H NMR (methoxy singlet at δ 3.8–4.0 ppm), and ¹³C NMR (amide carbonyl at ~170 ppm) .

Q. How is the compound characterized to confirm structural integrity and purity?

- Methodological Answer :

- Spectroscopy : ¹H NMR identifies aromatic protons (δ 6.5–8.0 ppm), benzyl CH₂ (δ 4.5–5.0 ppm), and methoxy groups. ¹³C NMR confirms the thiadiazole (C-S at ~160 ppm) and acetamide carbonyl .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) align with the molecular formula (C₂₀H₁₈N₄O₂S).

- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content must match theoretical values within ±0.4% .

Q. What solvents and reaction conditions maximize yield during synthesis?

- Methodological Answer : Polar aprotic solvents (DMF, acetone) under mild temperatures (20–25°C) minimize side reactions. Triethylamine is used to scavenge HCl during amide bond formation. Yields typically range from 65–85% after recrystallization .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) using X-ray crystal structures of targets (e.g., EGFR or tubulin) identifies key interactions:

- The 4-methoxyindole moiety may intercalate into hydrophobic pockets.

- The thiadiazole ring forms hydrogen bonds with catalytic residues (e.g., Thr766 in EGFR).

- MD simulations (AMBER/CHARMM) assess stability over 100 ns trajectories .

Q. What strategies resolve contradictions in bioactivity data across cell lines?

- Methodological Answer :

- Dose-Response Profiling : Test across a 10⁻⁴–10⁻⁹ M range to identify IC₅₀ variability (e.g., MCF-7 vs. A549 cells).

- Mechanistic Studies : Compare apoptosis induction (Annexin V assay) vs. cell cycle arrest (PI staining) to clarify mode of action.

- SAR Analysis : Modify substituents (e.g., replace benzyl with pyridyl) to isolate pharmacophore contributions .

Q. How does the compound’s stability under physiological conditions affect in vivo studies?

- Methodological Answer :

- pH Stability : Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2) for 24h, monitoring degradation via HPLC.

- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation (t₁/₂ > 60 min suggests suitability for oral dosing).

- Plasma Protein Binding : Equilibrium dialysis quantifies free fraction (e.g., >90% binding reduces bioavailability) .

Q. What in vitro assays are most effective for evaluating anticancer activity?

- Methodological Answer :

- MTT Assay : Measure viability in adherent cell lines (e.g., HeLa, HepG2) after 48h exposure.

- Clonogenic Survival : Assess long-term proliferation inhibition.

- Target-Specific Assays : Enzymatic inhibition of topoisomerase II (DNA relaxation assay) or tubulin polymerization (spectrophotometric monitoring) .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.